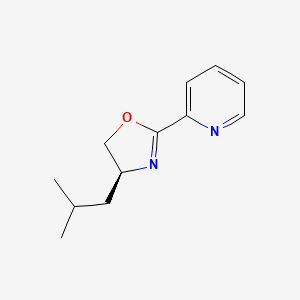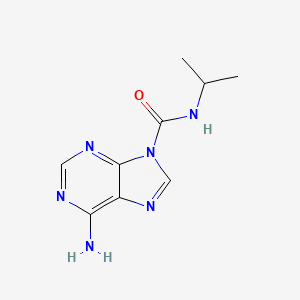
2-Ethoxy-6-nitronaphthalene
Vue d'ensemble
Description
2-Ethoxy-6-nitronaphthalene is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a derivative of naphthalene, where an ethoxy group is attached to the second carbon and a nitro group is attached to the sixth carbon of the naphthalene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Mécanisme D'action
Target of Action
Based on its structural similarity to naphthalene and nitronaphthalene compounds, it can be inferred that it might interact with similar biological targets .
Mode of Action
Nitronaphthalene compounds are known to undergo degradation via a dioxygenase-catalyzed reaction, which could be a potential mode of action for 2-ethoxy-6-nitronaphthalene .
Biochemical Pathways
It’s known that nitronaphthalene compounds can be degraded by certain bacterial strains, such as sphingobium sp, through a series of enzymatic reactions . This suggests that this compound might also be metabolized through similar biochemical pathways.
Pharmacokinetics
Its molecular weight of 1722231 suggests that it could potentially be absorbed and distributed in the body
Result of Action
Based on its structural similarity to other nitronaphthalene compounds, it might exert similar effects, such as interacting with cellular enzymes and potentially causing cellular damage .
Analyse Biochimique
Biochemical Properties
It is known that nitronaphthalene derivatives, such as 2-Ethoxy-6-nitronaphthalene, can be involved in various biochemical reactions
Cellular Effects
Nitronaphthalene derivatives have been shown to cause changes in cell function
Molecular Mechanism
It is known that nitronaphthalene derivatives can undergo various reactions, including diazotization
Temporal Effects in Laboratory Settings
It is known that the effects of nitronaphthalene derivatives can change over time
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage
Metabolic Pathways
It is known that nitronaphthalene derivatives can be involved in various metabolic pathways
Transport and Distribution
It is known that chemical compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Méthodes De Préparation
The synthesis of 2-Ethoxy-6-nitronaphthalene can be achieved through several methods. One common approach involves the nitration of 2-ethoxynaphthalene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the use of nitrating agents such as nitronium tetrafluoroborate in an organic solvent .
Analyse Des Réactions Chimiques
2-Ethoxy-6-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using metal hydrides.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones
Applications De Recherche Scientifique
2-Ethoxy-6-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Comparaison Avec Des Composés Similaires
2-Ethoxy-6-nitronaphthalene can be compared with other nitronaphthalene derivatives such as:
- 2-Nitronaphthalene
- 1-Nitronaphthalene
- 2-Methyl-1-nitronaphthalene
These compounds share similar structural features but differ in their functional groups and positions, leading to variations in their chemical reactivity and biological activities .
Propriétés
IUPAC Name |
2-ethoxy-6-nitronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12-6-4-9-7-11(13(14)15)5-3-10(9)8-12/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHAMEWWFJYLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704473 | |
| Record name | 2-Ethoxy-6-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092353-00-8 | |
| Record name | 2-Ethoxy-6-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Benzenedicarboxylic acid, 5,5'-[sulfonylbis(4,1-phenylenecarbonylimino)]bis-, 1,1',3,3'-tetrakis(2,4-dibromo-6-carboxyphenyl) ester](/img/structure/B3319211.png)


![Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate](/img/structure/B3319224.png)




![N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide](/img/structure/B3319280.png)




![(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B3319311.png)
